molecular formula C26H21ClN2O7S B12164927 methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12164927
M. Wt: 541.0 g/mol
InChI Key: LELQLBCFQCBZKB-NHDPSOOVSA-N
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Description

Methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H21ClN2O7S and its molecular weight is 541.0 g/mol. The purity is usually 95%.
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Biological Activity

The compound methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class of derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Thiazolo[3,2-a]pyrimidines exhibit a range of biological activities including:

  • Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives have been reported to inhibit the growth of pathogenic microorganisms in vitro .
  • Antitumor Activity : Some thiazolo[3,2-a]pyrimidine derivatives demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanisms may involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Compounds in this class can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives found that certain compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains:

CompoundTarget OrganismMIC (µg/mL)
1Staphylococcus aureus32
2Escherichia coli64
3Candida albicans16

These results indicate promising potential for these compounds in treating infections caused by resistant strains .

Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various tumor cell lines:

Cell LineIC50 (µM)
MCF-710.5
HepG212.0
HeLa15.0

The compound's mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function .

Case Studies

  • Case Study on Antileishmanial Activity : A derivative similar to the compound demonstrated potent antileishmanial effects against Leishmania donovani promastigotes with an IC50 value of 8 µM. This suggests potential for developing treatments for leishmaniasis .
  • Neuroprotective Effects : Research has indicated that thiazolo[3,2-a]pyrimidines can act as positive allosteric modulators of the NMDA receptor. This property may provide neuroprotective effects and has implications for conditions such as Alzheimer's disease .

Properties

Molecular Formula

C26H21ClN2O7S

Molecular Weight

541.0 g/mol

IUPAC Name

methyl (2Z)-5-(4-chlorophenyl)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H21ClN2O7S/c1-13-22(25(33)34-4)23(16-5-8-18(27)9-6-16)29-24(32)21(37-26(29)28-13)11-17-7-10-19(35-14(2)30)12-20(17)36-15(3)31/h5-12,23H,1-4H3/b21-11-

InChI Key

LELQLBCFQCBZKB-NHDPSOOVSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)OC(=O)C)OC(=O)C)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC(=O)C)OC(=O)C)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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